(4-Fluoro-3-isopropylphenyl)boronic acid
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Overview
Description
(4-Fluoro-3-isopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and an isopropyl group at the 3-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-isopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-3-isopropylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale borylation reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-isopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The fluoro and isopropyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: The corresponding phenol is formed.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Fluoro-3-isopropylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-3-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid, followed by transmetalation and reductive elimination to form the carbon-carbon bond . The boronic acid acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and isopropyl substituents, making it less sterically hindered.
4-Fluorophenylboronic Acid: Similar but lacks the isopropyl group, affecting its reactivity and steric properties.
3-Isopropylphenylboronic Acid: Similar but lacks the fluoro group, influencing its electronic properties.
Uniqueness
(4-Fluoro-3-isopropylphenyl)boronic acid is unique due to the combined presence of both fluoro and isopropyl groups, which influence its reactivity and steric properties, making it a valuable reagent in specific synthetic applications .
Properties
Molecular Formula |
C9H12BFO2 |
---|---|
Molecular Weight |
182.00 g/mol |
IUPAC Name |
(4-fluoro-3-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3 |
InChI Key |
GGDRSZIXACMIRE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(C)C)(O)O |
Origin of Product |
United States |
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